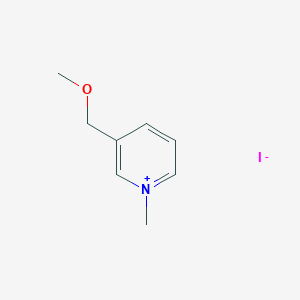
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring, along with a methyl group, making it a positively charged ion paired with an iodide anion. Quaternary ammonium compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 3-(Methoxymethyl)pyridine with methyl iodide. The reaction is carried out under mild conditions, usually at room temperature, in a polar solvent such as acetonitrile or ethanol. The reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted pyridinium salts.
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major product is the piperidine derivative.
科学的研究の応用
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, as quaternary ammonium compounds are known to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of 3-(Methoxymethyl)-1-methylpyridin-1-ium iodide involves its interaction with biological membranes. The positively charged pyridinium ion interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their ability to disrupt lipid bilayers and cause cell death.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Another quaternary ammonium compound with antimicrobial properties, commonly used in mouthwashes and throat lozenges.
Tetraethylammonium Iodide: A quaternary ammonium salt used in organic synthesis and as a phase-transfer catalyst.
Uniqueness
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide is unique due to the presence of the methoxymethyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, its specific structure may offer distinct interactions with biological membranes, potentially enhancing its antimicrobial efficacy compared to other quaternary ammonium compounds.
特性
CAS番号 |
64030-41-7 |
|---|---|
分子式 |
C8H12INO |
分子量 |
265.09 g/mol |
IUPAC名 |
3-(methoxymethyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H12NO.HI/c1-9-5-3-4-8(6-9)7-10-2;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MIOVDYMGTKRPFY-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC(=C1)COC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


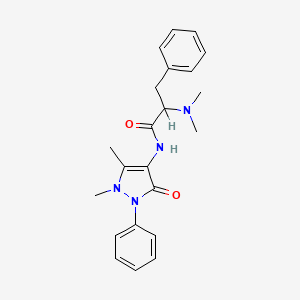
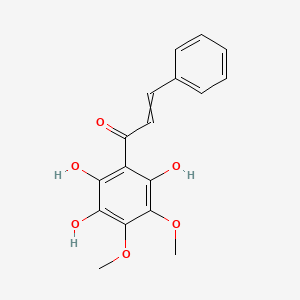

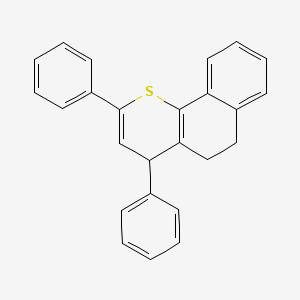
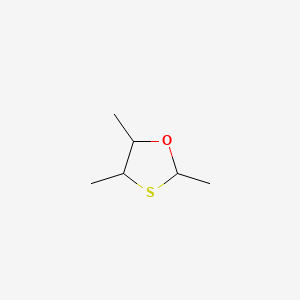
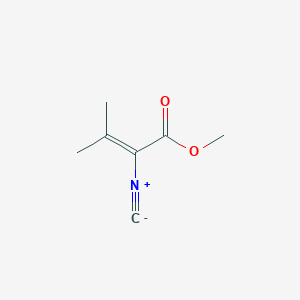
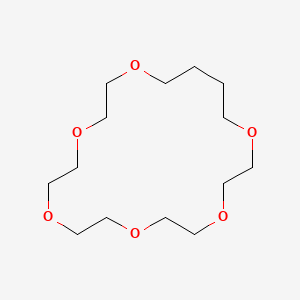
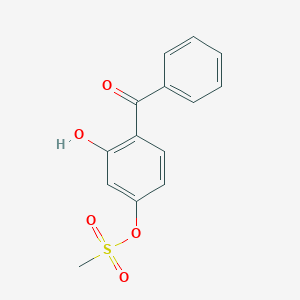
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
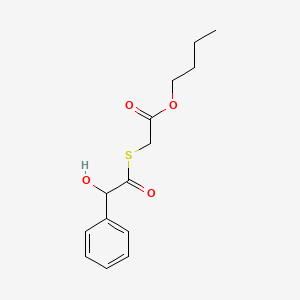

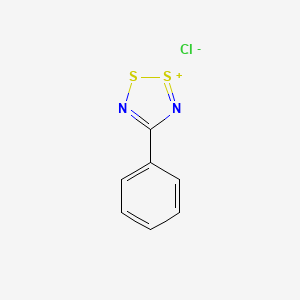
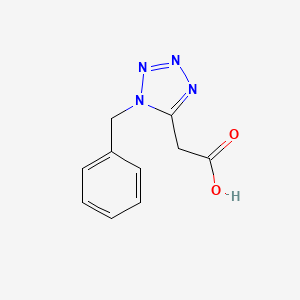
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
